

# 2-Chloro-1,1,1-triethoxyethane structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-1,1,1-triethoxyethane

Cat. No.: B1580697

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-1,1,1-triethoxyethane**: Structure, Synthesis, and Application

## Abstract

This technical guide provides a comprehensive overview of **2-Chloro-1,1,1-triethoxyethane** (CAS No. 51076-95-0), a versatile orthoester of significant interest in synthetic organic chemistry. As a bifunctional reagent, its unique structure, featuring a reactive chloromethyl group and a triethoxy orthoester moiety, makes it an invaluable building block for the construction of complex organic molecules, particularly heterocyclic scaffolds relevant to pharmaceutical and agrochemical development. This document details the compound's physicochemical properties, outlines and contrasts key synthetic methodologies, provides a thorough guide to its spectroscopic characterization, explores its chemical reactivity and core applications, and summarizes essential safety and handling protocols. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic strategies.

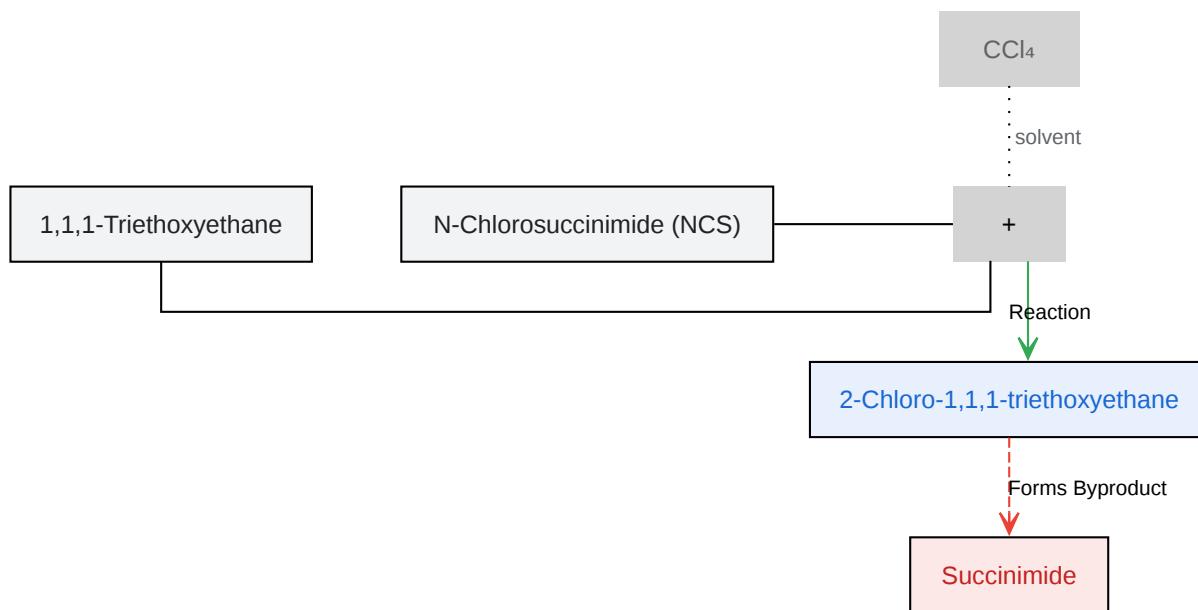
## Molecular Structure and Physicochemical Properties

**2-Chloro-1,1,1-triethoxyethane**, also known as triethyl 2-chloroorthoacetate, possesses a central quaternary carbon atom bonded to a chloromethyl group (-CH<sub>2</sub>Cl) and three ethoxy groups (-OCH<sub>2</sub>CH<sub>3</sub>). This orthoester structure is the key to its synthetic utility, serving as a masked carboxylic acid derivative that can participate in a variety of chemical transformations.

The presence of the electron-withdrawing chlorine atom influences the reactivity of the adjacent methylene group, making it susceptible to nucleophilic attack. Simultaneously, the orthoester functionality provides a stable yet versatile handle for constructing more complex molecular architectures.

#### Data Presentation: Key Physicochemical Properties

| Property                              | Value                                           | Source(s) |
|---------------------------------------|-------------------------------------------------|-----------|
| CAS Number                            | 51076-95-0                                      | [1]       |
| Molecular Formula                     | C <sub>8</sub> H <sub>17</sub> ClO <sub>3</sub> | [2]       |
| Molecular Weight                      | 196.67 g/mol                                    | [2]       |
| Appearance                            | Colorless Liquid                                | [3]       |
| Boiling Point                         | 75-80 °C at 15 mmHg                             |           |
| Density                               | 1.031 g/mL at 20 °C                             |           |
| Refractive Index (n <sub>20/D</sub> ) | 1.422                                           |           |
| Flash Point                           | -2 °C (28.4 °F) - closed cup                    |           |
| IUPAC Name                            | 2-chloro-1,1,1-triethoxyethane                  | [2]       |
| SMILES                                | CCOC(CCl)(OCC)OCC                               | [2]       |
| InChIKey                              | URFKLQSFBXBOQU-UHFFFAOYSA-N                     | [2]       |


## Synthesis of 2-Chloro-1,1,1-triethoxyethane

The preparation of **2-Chloro-1,1,1-triethoxyethane** is critical for its application. Historically, several methods have been developed, each with distinct advantages and drawbacks regarding yield, purity, cost, and environmental impact. The choice of synthetic route often depends on the scale of the reaction and the purity requirements for the final application.

## Chlorination with N-Chlorosuccinimide (NCS)

A prevalent and efficient laboratory-scale method involves the reaction of the commercially available 1,1,1-triethoxyethane (triethyl orthoacetate) with N-chlorosuccinimide (NCS).<sup>[4][5]</sup> This approach is favored for its high selectivity and yield.

**Causality of Experimental Choice:** NCS is a mild and highly selective chlorinating agent for activated C-H bonds, such as those adjacent to the oxygen atoms in the orthoester. The reaction is typically carried out in an inert solvent like carbon tetrachloride. A 1989 publication in Synthetic Communications detailed this procedure as a practical route for large-scale preparation, achieving a 93% yield of high-purity product.<sup>[4][6]</sup> The primary drawback of this method is the high cost of NCS and the generation of succinimide as a solid byproduct, which requires removal via filtration, complicating the work-up process.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: Synthesis via N-Chlorosuccinimide.

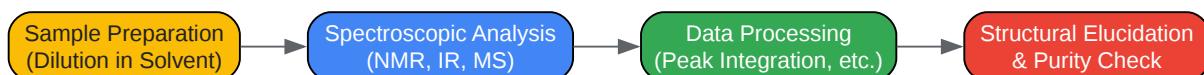
## Direct Chlorination

For industrial-scale production, direct chlorination with gaseous or liquid chlorine presents a more economical alternative.<sup>[5]</sup> This method avoids the costly NCS reagent and simplifies

byproduct management.

**Causality of Experimental Choice:** This process is more atom-economical. However, it suffers from lower selectivity. A significant challenge is the formation of the 2,2-dichloro-1,1,1-triethoxyethane byproduct, which is difficult to separate from the desired monochlorinated product due to close boiling points.<sup>[5]</sup> This impurity can be problematic in subsequent reactions, especially in the pharmaceutical sector where high purity is paramount.<sup>[5]</sup> Patent literature describes reacting 1,1,1-triethoxyethane with chlorine in the presence of an alcohol solvent or a base like pyridine to modulate reactivity, but controlling the extent of chlorination remains a key challenge.<sup>[4][5]</sup>

## Experimental Protocol: Synthesis via NCS


This protocol is adapted from established literature methods and represents a self-validating system for producing high-purity material.<sup>[4]</sup>

- **System Preparation:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with  $\text{CaCl}_2$ ), and a nitrogen inlet.
- **Reagent Charging:** Under a positive pressure of nitrogen, charge the flask with 1,1,1-triethoxyethane (1.0 eq) and anhydrous carbon tetrachloride (approx. 2-3 mL per gram of orthoester).
- **Initiation:** Begin stirring and add N-Chlorosuccinimide (1.05 eq) to the solution portion-wise to control any initial exotherm.
- **Reaction:** Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis, observing the consumption of the starting orthoester. The solid succinimide byproduct will precipitate as the reaction proceeds.
- **Work-up:** Cool the reaction mixture to room temperature. Filter the mixture under vacuum to remove the precipitated succinimide. Wash the solid cake with a small amount of cold carbon tetrachloride.
- **Purification:** Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (e.g.,

75-80 °C at 15 mmHg) to yield pure **2-Chloro-1,1,1-triethoxyethane**.

## Spectroscopic Analysis and Structural Elucidation

Confirming the structure and purity of **2-Chloro-1,1,1-triethoxyethane** is essential. A combination of NMR, IR, and Mass Spectrometry provides a definitive analytical workflow.



[Click to download full resolution via product page](#)

Caption: Standard workflow for spectroscopic analysis.

Data Presentation: Predicted Spectroscopic Data

| Technique                           | Feature                                                        | Predicted Chemical Shift / Wavenumber / m/z                                   | Notes                                                                 |
|-------------------------------------|----------------------------------------------------------------|-------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| <sup>1</sup> H NMR                  | -O-CH <sub>2</sub> -CH <sub>3</sub>                            | ~3.6 ppm (q)                                                                  | Quartet, integration 6H. Diastereotopic protons due to chiral center. |
|                                     | -O-CH <sub>2</sub> -CH <sub>3</sub>                            | ~1.2 ppm (t)                                                                  | Triplet, integration 9H.                                              |
| Cl-CH <sub>2</sub> -C               | ~3.5 ppm (s)                                                   | Singlet, integration 2H.                                                      |                                                                       |
| <sup>13</sup> C NMR                 | -C(OEt) <sub>3</sub>                                           | ~115 ppm                                                                      | Quaternary carbon of the orthoester.                                  |
| Cl-CH <sub>2</sub> -                | ~50 ppm                                                        | Chloromethyl carbon.                                                          |                                                                       |
| -O-CH <sub>2</sub> -CH <sub>3</sub> | ~60 ppm                                                        | Methylene carbons of the ethoxy groups.                                       |                                                                       |
| -O-CH <sub>2</sub> -CH <sub>3</sub> | ~15 ppm                                                        | Methyl carbons of the ethoxy groups.                                          |                                                                       |
| IR                                  | C-H stretch (alkane)                                           | 2980-2850 cm <sup>-1</sup>                                                    | Strong, characteristic of alkyl groups.                               |
| C-O stretch (ether)                 | 1150-1085 cm <sup>-1</sup>                                     | Strong, multiple bands expected for the orthoester.                           |                                                                       |
| C-Cl stretch                        | 800-600 cm <sup>-1</sup>                                       | Medium to strong.                                                             |                                                                       |
| Mass Spec (EI)                      | [M] <sup>+</sup>                                               | 196                                                                           | Molecular ion peak for <sup>35</sup> Cl isotope.                      |
| [M+2] <sup>+</sup>                  | 198                                                            | Isotopic peak for <sup>37</sup> Cl, approx. 1/3 intensity of M <sup>+</sup> . |                                                                       |
| Fragmentation                       | [M - OEt] <sup>+</sup> , [M - CH <sub>2</sub> Cl] <sup>+</sup> | Common fragmentation patterns                                                 |                                                                       |

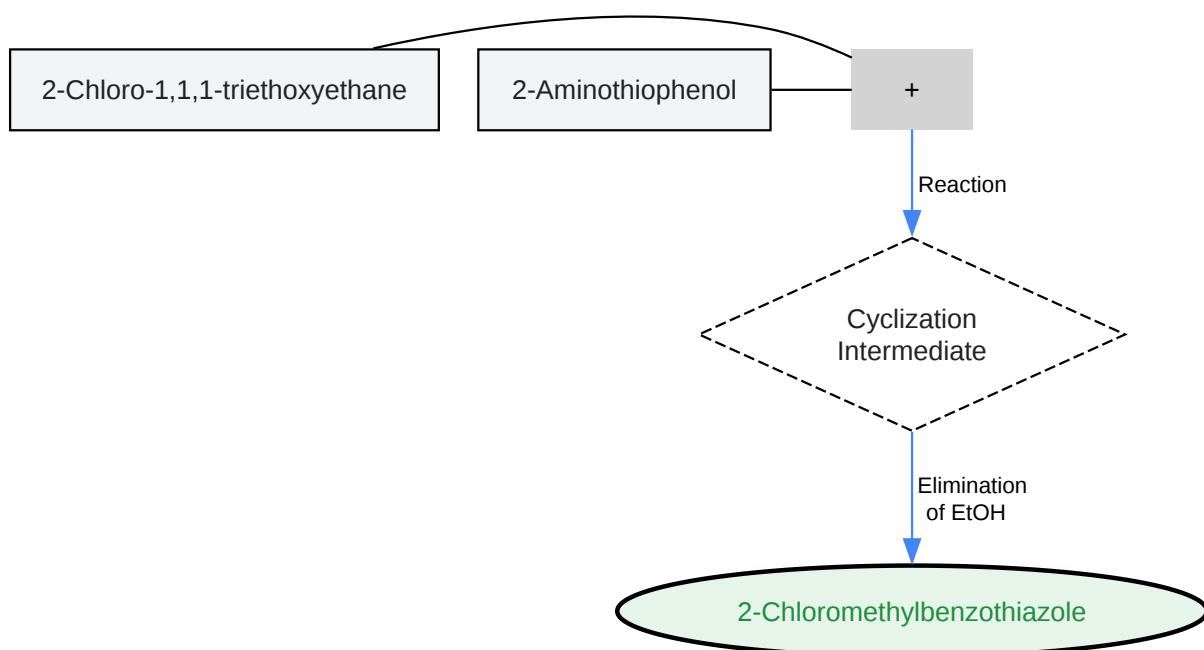
for orthoesters and  
chlorinated alkanes.

---

Note: NMR chemical shifts are predictions based on analogous structures like 2-chloro-1,1,1-trimethoxyethane and general principles; actual values may vary based on solvent and spectrometer frequency.<sup>[7][8]</sup>

## Experimental Protocol: Spectroscopic Characterization

- Sample Preparation:
  - NMR: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube.
  - IR: Place one drop of the neat liquid sample directly onto the crystal of an FTIR spectrometer equipped with an ATR accessory.
  - MS: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol for GC-MS analysis.
- Data Acquisition:
  - NMR: Acquire <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.
  - IR: Record the spectrum from 4000-400 cm<sup>-1</sup>, co-adding 16-32 scans at a resolution of 4 cm<sup>-1</sup> to ensure a good signal-to-noise ratio.
  - MS: Inject the sample into a GC-MS system. Use electron ionization (EI) at 70 eV to generate a fragmentation pattern.
- Data Processing: Process the raw data using appropriate software to determine chemical shifts, coupling constants, peak intensities, and mass-to-charge ratios for comparison against predicted values.


## Reactivity and Applications in Drug Development

The synthetic value of **2-Chloro-1,1,1-triethoxyethane** lies in its ability to act as a versatile electrophilic building block. Its primary application is in the one-step synthesis of 2-chloromethyl substituted heterocycles, which are crucial intermediates in the development of new therapeutic agents.[4][9]

## Core Application: Synthesis of Benzothiazoles and Benzoxazoles

A key transformation involves the cyclization reaction with bifunctional nucleophiles. For example, reacting **2-Chloro-1,1,1-triethoxyethane** with 2-aminothiophenol or 2-aminophenol provides a direct and efficient route to 2-chloromethylbenzothiazole and 2-chloromethylbenzoxazole, respectively.[4]

**Mechanism Insight:** The reaction proceeds via initial attack of the amino group onto the central carbon of the orthoester, followed by elimination of ethanol and subsequent intramolecular cyclization. This transformation showcases the compound's high chemospecificity and reactivity, making it a superior choice for constructing these important heterocyclic systems.[4] These scaffolds are prevalent in many FDA-approved drugs.[9]



[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Chloromethylbenzothiazole.

## Safety and Handling

**2-Chloro-1,1,1-triethoxyethane** is a hazardous chemical that requires careful handling to minimize risk.

- Physical Hazards: It is a highly flammable liquid and vapor (GHS H225) with a low flash point.[2] Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Use explosion-proof equipment and take precautionary measures against static discharge.[11]
- Health Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
- Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[11]

## Conclusion

**2-Chloro-1,1,1-triethoxyethane** is a potent and versatile reagent for organic synthesis. Its structure allows for the efficient introduction of a chloromethyl group within a masked carboxylate framework, providing a powerful tool for constructing complex molecules. Understanding its synthesis, spectroscopic signature, and reactivity, particularly in the formation of heterocyclic systems, is crucial for its effective application in research, and especially in the field of drug discovery and development. Adherence to strict safety protocols is mandatory when handling this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Chloro-1,1,1-triethoxyethane | 51076-95-0 [chemicalbook.com]
- 2. 2-Chloro-1,1,1-triethoxyethane | C8H17ClO3 | CID 305922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2-Chloro-1,1,1-triethoxyethane | 51076-95-0 | Benchchem [benchchem.com]
- 5. US20030229255A1 - Preparation of 2-chloro-1,1,1-triethoxyethane - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [2-Chloro-1,1,1-triethoxyethane structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580697#2-chloro-1-1-1-triethoxyethane-structure>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)